molecular formula C21H25N3O3S B2612232 N-(furan-2-ylmethyl)-2,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide CAS No. 1798488-18-2

N-(furan-2-ylmethyl)-2,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide

Cat. No. B2612232
CAS RN: 1798488-18-2
M. Wt: 399.51
InChI Key: YOFYIDNOJKUGLC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Derivatives : Studies have focused on the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzenimidazole moiety. These compounds have been explored for their potential chemical properties and applications in medicinal chemistry, showcasing the versatility of sulfonamide derivatives in creating complex molecular structures for various applications (Farag et al., 2011).

Anticancer and Antimicrobial Properties : Research on celecoxib derivatives, which are structurally related to the compound , has shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies indicate the broad spectrum of biological activities that sulfonamide derivatives can exhibit, suggesting similar research avenues for the compound of interest (Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer Treatment : The development of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been investigated for their potential in photodynamic therapy (PDT) for cancer treatment. These compounds demonstrate high singlet oxygen quantum yields, which is crucial for the effectiveness of PDT (Pişkin et al., 2020).

Molecular Docking and Bioassay Studies : Benzenesulfonamide derivatives have been synthesized and evaluated for their cyclooxygenase-2 inhibitory potential, with some compounds showing promising results in molecular docking and bioassay studies. This indicates the potential for designing targeted therapeutic agents based on sulfonamide chemistry (Al-Hourani et al., 2016).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2,5-dimethyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-15-9-10-16(2)21(12-15)28(25,26)24(13-17-6-5-11-27-17)14-19-18-7-4-8-20(18)23(3)22-19/h5-6,9-12H,4,7-8,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFYIDNOJKUGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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